molecular formula C13H23NO3 B1480069 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid CAS No. 2098103-82-1

2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid

Cat. No.: B1480069
CAS No.: 2098103-82-1
M. Wt: 241.33 g/mol
InChI Key: BMPZHHANICCLGU-UHFFFAOYSA-N
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Description

2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid is a synthetic organic compound featuring the 2-azaspiro[4.4]nonane scaffold, a structure of significant interest in medicinal chemistry and chemical biology. The spirocyclic core provides a three-dimensional, rigid framework that is valuable for exploring and modulating biological targets . The specific substitution pattern on this molecule, combining an ethoxymethyl group with an acetic acid moiety, creates a multifunctional reagent. This structure is highly amenable to further chemical modification, making it a potential building block for developing novel molecular probes, pharmaceutical candidates, or as a ligand in catalyst systems. The acetic acid functional group allows for conjugation to other molecules, such as peptides or biomarkers, while the ether side chain can be utilized to fine-tune the compound's solubility and pharmacokinetic properties. Research involving similar azaspiro[4.4]nonane derivatives has demonstrated their utility as precursors for sterically shielded nitroxide radicals used in spin-labeling for EPR spectroscopy , and their scaffolds have been investigated in the development of compounds for potential therapeutic applications . This product is intended for research purposes as a chemical intermediate or standard. This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-2-17-9-11-7-14(8-12(15)16)10-13(11)5-3-4-6-13/h11H,2-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPZHHANICCLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC12CCCC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Azaspiro[4.4]nonane Core

  • Phosphine-Catalyzed [3+2]-Cycloaddition:
    A notable method involves phosphine-catalyzed [3+2] cycloaddition of 2-methylene γ-lactams with acrylates or ylides derived from ethyl esters or amides. This approach directly yields spirocyclic heterocycles, which can be further modified to obtain the azaspiro[4.4]nonane framework.
    • Example: The reaction of 2-methylene γ-lactams with acrylate derivatives under phosphine catalysis produced spiro-heterocyclic products, which after reductive cyclization and Curtius rearrangement gave spirocyclic ketones relevant to azaspiro compounds.

Introduction of the Ethoxymethyl Group

  • Nucleophilic Substitution on Azaspiro Intermediates:
    The ethoxymethyl substituent is typically introduced via alkylation or etherification reactions.
    • For example, selective tosylation of a primary alcohol followed by Williamson ether synthesis with ethoxide sources can install the ethoxymethyl group on the azaspiro scaffold.

Installation of the Acetic Acid Side Chain

  • Carboxylation and Hydrolysis:
    The acetic acid moiety is introduced by functionalizing the spiro nitrogen or adjacent carbon with a side chain that can be converted to a carboxylic acid.
    • This often involves alkylation with haloacetic acid derivatives or ester precursors followed by hydrolysis to the free acid.

Detailed Synthetic Route Example (Based on Patent and Literature Data)

Step Reaction Description Key Reagents/Conditions Outcome
1 Synthesis of ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate Condensation of appropriate lactone and aldehyde precursors Formation of spirocyclic ester intermediate
2 Conversion to ethyl 2-(8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-yl)acetate Nitration or substitution with nitromethyl source Introduction of nitromethyl substituent
3 Cyclization and reduction steps Catalytic hydrogenation or reductive cyclization Formation of azaspiro[4.4]nonane core
4 Alkylation with ethoxymethyl halide or equivalent Williamson ether synthesis conditions (base, ethoxymethyl halide) Installation of ethoxymethyl substituent at 4-position
5 Side chain functionalization with haloacetic acid derivatives Alkylation with haloacetic acid esters or acids Introduction of acetic acid side chain precursor
6 Hydrolysis of ester to acid Acidic or basic hydrolysis Formation of this compound

This route is adapted from methods described in patent EP3327006 and related literature on spiro heterocyclic compound synthesis.

Research Findings and Optimization Notes

  • Catalyst and Reagent Selection:
    Phosphine catalysts have been shown to efficiently promote [3+2] cycloadditions yielding high regio- and stereoselectivity in spirocycle formation.

  • Functional Group Transformations:
    The Appel reaction or treatment with methanesulfonyl chloride (MsCl) are effective for converting hydroxymethyl groups to better leaving groups, facilitating substitution with ethoxymethyl moieties.

  • Yield and Purity:
    Yields for the key cyclization steps typically range from moderate to high (50–85%), with final hydrolysis steps providing the acid in high purity suitable for pharmaceutical applications.

  • Stereochemistry Control:
    Enantiomerically pure azaspiro compounds can be synthesized using chiral auxiliaries or catalysts during the cycloaddition steps, which is critical for biological activity.

Summary Table of Preparation Methods

Method Description Advantages Disadvantages
Phosphine-Catalyzed [3+2] Cycloaddition Cycloaddition of methylene lactams with acrylates High selectivity, direct spirocycle formation Requires phosphine catalyst, sensitive to substrate scope
Williamson Ether Synthesis Alkylation of hydroxyl group with ethoxymethyl halide Straightforward, high yield for ether installation Needs careful control to avoid over-alkylation
Hydrolysis of Esters to Acids Acid/base hydrolysis of ester intermediates Simple, high yield, mild conditions Requires pure intermediates to avoid side reactions
Appel Reaction / MsCl Treatment Conversion of hydroxyl to good leaving groups for substitution Facilitates substitution reactions Use of toxic reagents, requires careful handling

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with the desired nucleophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid has been explored for various scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic molecules, which are of interest in materials science and catalysis.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Functional Groups/Modifications Evidence Source
2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid (Target) Azaspiro[4.4]nonane + ethoxymethyl + acetic acid C₁₃H₂₁NO₃ 239.31 Ethoxymethyl, carboxylic acid
2-{1,4-Dioxaspiro[4.4]nonan-6-yl}acetic acid Dioxaspiro[4.4]nonane (oxygen atoms) + acetic acid C₉H₁₄O₄ 186.20 Dioxolane ring, carboxylic acid
2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid Diazaspiro[4.4]nonane + two ketone groups + acetic acid C₉H₁₂N₂O₄ 212.20 Dioxo groups, diaza core, carboxylic acid
Ethyl 2-azaspiro[4.4]nonane-7-carboxylate Azaspiro[4.4]nonane + ethyl ester C₁₁H₁₉NO₂ 197.28 Ethyl ester (lipophilic)
2-(tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid Azaspiro[4.4]nonane + BOC-protected amine + carboxylic acid C₁₄H₂₃NO₄ 269.34 BOC group, carboxylic acid

Key Differences and Implications

Core Heteroatoms :

  • The target compound’s azaspiro core (N atom) contrasts with dioxaspiro (O atoms, ) and diazaspiro (two N atoms, ). Nitrogen confers basicity and hydrogen-bonding capability, while oxygen enhances polarity and metabolic stability.

Substituents: Ethoxymethyl vs. Carboxylic acid vs.

Synthetic Utility :

  • The BOC-protected derivative () serves as an intermediate in peptide synthesis, highlighting the target compound’s adaptability for medicinal chemistry applications.

Biological Activity

2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure, which is significant for its biological activity. The ethoxymethyl group contributes to the lipophilicity and potential interactions with biological targets.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the spirocyclic structure may enhance these effects by interacting with microbial cell membranes or essential metabolic pathways.

2. Neuroprotective Effects

There is evidence suggesting that spirocyclic compounds can provide neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The mechanism may involve the modulation of signaling pathways related to neuronal survival.

3. Vasodilatory Effects

Some studies have explored the vasodilatory effects of related compounds, indicating potential applications in cardiovascular health. The ability to influence blood vessel dilation could be linked to the modulation of nitric oxide pathways.

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of the spirocyclic structure showed significant inhibition against various bacterial strains, highlighting their potential as new antimicrobial agents.
  • Neuroprotection in Animal Models : Animal studies indicated that administration of similar spirocyclic compounds resulted in improved outcomes in models of neurodegeneration, suggesting protective roles against synaptic damage.
  • Vasodilatory Response : Clinical trials assessing the effects of related compounds on blood flow demonstrated statistically significant improvements in regional blood flow metrics, supporting their use as vasodilators.

Data Table: Comparison of Biological Activities

Compound NameStructural FeaturesBiological ActivityResearch Findings
This compoundSpirocyclic structure with ethoxymethyl groupAntimicrobial, Neuroprotective, VasodilatorySignificant inhibition against bacteria; neuroprotection in models; improved blood flow
3-Azaspiro[4.4]nonaneSpirocyclic structurePotential neuroprotective effectsEvidence from animal models
Ethyl 3-amino butanoateAliphatic amineAntimicrobial propertiesIn vitro efficacy against bacterial strains

Q & A

Q. What are the recommended synthetic routes for 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid, and how can reaction conditions be optimized?

The synthesis of structurally analogous spirocyclic compounds often involves multi-step processes, including cyclization, functional group protection, and acid-catalyzed esterification. For example, similar compounds (e.g., spirocyclic thiazoles) require precise temperature control (reflux at 70–80°C) and pH adjustments to maximize yield and purity . Optimization may involve iterative testing of catalysts (e.g., propargyl bromide for alkynylation) and solvent systems (e.g., ethanol/water mixtures) to stabilize intermediates . Analytical techniques like NMR and HPLC are critical for monitoring reaction progress .

Q. How should researchers validate the purity and structural integrity of this compound?

Purity can be confirmed via HPLC with a C18 column and acetonitrile/water mobile phase, while structural validation relies on 1H^1H- and 13C^{13}C-NMR to identify characteristic signals (e.g., spirocyclic CH2_2 groups at δ 3.5–4.0 ppm) and FT-IR for functional groups (e.g., carboxylic acid C=O at ~1720 cm1^{-1}) . Mass spectrometry (HRMS) is essential for verifying the molecular ion peak .

Q. What storage conditions are required to maintain stability?

Spirocyclic carboxylic acids are typically stored at 2–8°C in sealed, dry containers to prevent hydrolysis or oxidation. For analogs like 2-(tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid, refrigeration under inert gas (N2_2) is recommended to preserve the Boc-protected amine .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

Density Functional Theory (DFT) calculations can model the compound’s electronic structure, including charge distribution at the azaspiro nitrogen and ethoxymethyl oxygen, to predict sites for electrophilic substitution or hydrogen bonding . Molecular docking studies may reveal interactions with biological targets (e.g., enzymes with hydrophobic pockets accommodating the spirocyclic core) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR spectra)?

Discrepancies may arise from conformational flexibility in the spirocyclic system or solvent-induced shifts. Variable-temperature NMR can identify dynamic effects, while 2D techniques (COSY, NOESY) clarify through-space couplings. For example, unexpected splitting in ethoxymethyl protons might indicate restricted rotation, resolved by heating the sample to 50°C .

Q. How can derivatives be designed to enhance solubility or bioactivity?

Substituent modification (e.g., replacing ethoxymethyl with morpholinomethyl) or prodrug strategies (e.g., esterification of the carboxylic acid) can improve solubility. Mannich reactions with secondary amines, as seen in spirocyclic thiophene derivatives, introduce polar groups without destabilizing the core . Biological screening should prioritize targets relevant to spirocyclic systems, such as neurotransmitter receptors or HDAC inhibitors .

Q. What safety protocols apply given limited toxicological data?

Analogous compounds (e.g., 2-azaspiro[4.5]decane derivatives) show low acute toxicity but may pose inhalation risks. Use ALARA principles (As Low As Reasonably Achievable) with fume hoods and PPE (nitrile gloves, lab coats). Ecotoxicity assessments should follow OECD guidelines for biodegradation and bioaccumulation .

Methodological Considerations

Q. How to address gaps in regulatory or hazard data for this compound?

Cross-reference analogs listed in databases like ECHA or PubChem. For example, 2-azaspiro[4.4]nonane derivatives not listed in TSCA or EINECS require custom risk assessments, including Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity .

Q. What are the challenges in scaling up synthesis from mg to gram scale?

Key issues include maintaining stereochemical integrity during cyclization and minimizing byproducts (e.g., dimerization). Continuous-flow reactors improve heat transfer for exothermic steps, while silica gel chromatography (hexane/EtOAc gradients) ensures purity at larger scales .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid

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